molecular formula C19H16N2O3 B2387082 N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide CAS No. 1286695-50-8

N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide

Cat. No.: B2387082
CAS No.: 1286695-50-8
M. Wt: 320.348
InChI Key: YPDLDYSFYYIPJF-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Biochemical Analysis

Biochemical Properties

The compound’s role in biochemical reactions is not well-documented. Compounds with similar structures have been synthesized and evaluated for their anticancer activity . These compounds interact with various enzymes, proteins, and other biomolecules, affecting their function and the overall biochemical reaction.

Cellular Effects

The cellular effects of N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide are not well-studied. Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure, leading to mitotic blockade and cell apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrrole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide stands out due to its unique combination of a benzodioxole ring, phenyl group, and pyrrole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-19(20-15-8-9-16-17(12-15)24-13-23-16)18(21-10-4-5-11-21)14-6-2-1-3-7-14/h1-12,18H,13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDLDYSFYYIPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(C3=CC=CC=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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